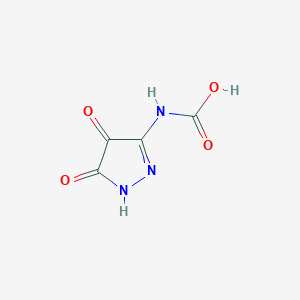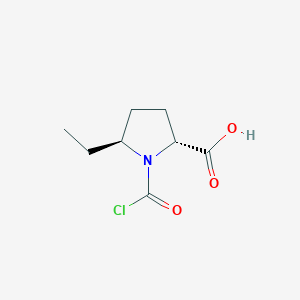
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a chlorocarbonyl group and an ethyl substituent on a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
化学反応の分析
Types of Reactions
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The stereochemistry of the compound ensures selective binding to these targets, enhancing its efficacy and reducing off-target effects.
類似化合物との比較
Similar Compounds
(2R,5S)-1-(Chlorocarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,5S)-1-(Chlorocarbonyl)-5-propylpyrrolidine-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the chlorocarbonyl group and the ethyl substituent in (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid imparts distinct reactivity and selectivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
(2R,5S)-1-carbonochloridoyl-5-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO3/c1-2-5-3-4-6(7(11)12)10(5)8(9)13/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+/m0/s1 |
InChIキー |
RNXPMBJOIRCGKA-NTSWFWBYSA-N |
異性体SMILES |
CC[C@H]1CC[C@@H](N1C(=O)Cl)C(=O)O |
正規SMILES |
CCC1CCC(N1C(=O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

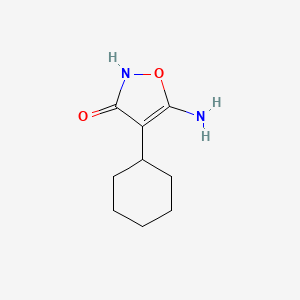

![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


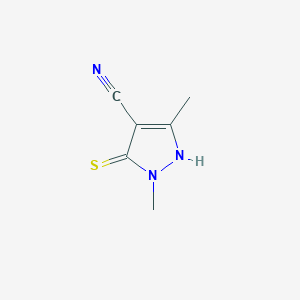
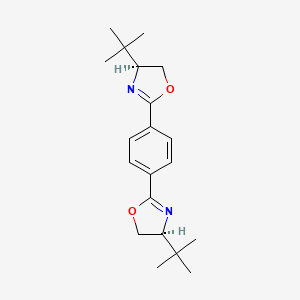
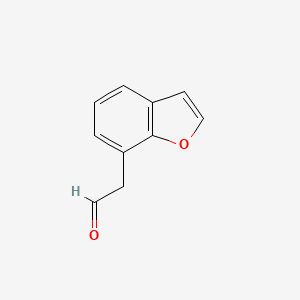
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
